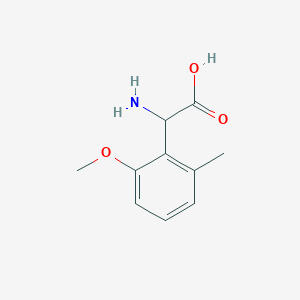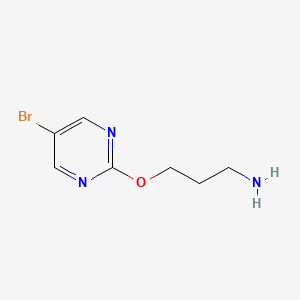
Methyl 3-bromo-5-formyl-2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-bromo-5-formyl-2-methoxybenzoate: is an organic compound with the molecular formula C10H9BrO4 It is a derivative of benzoic acid and contains bromine, formyl, and methoxy functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-formyl-2-methoxybenzoate typically involves the bromination of a precursor compound, followed by formylation and esterification reactions. One common method starts with the bromination of 2-methoxybenzoic acid to introduce the bromine atom at the 3-position. This is followed by formylation at the 5-position using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride). Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-bromo-5-formyl-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and catalysts (e.g., palladium).
Oxidation: Potassium permanganate, water, and acidic conditions.
Reduction: Sodium borohydride, methanol, and mild temperatures.
Major Products:
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Methyl 3-bromo-5-carboxy-2-methoxybenzoate.
Reduction: Methyl 3-bromo-5-hydroxymethyl-2-methoxybenzoate.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 3-bromo-5-formyl-2-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a probe in biochemical assays.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and resins .
Mecanismo De Acción
The mechanism of action of Methyl 3-bromo-5-formyl-2-methoxybenzoate involves its interaction with specific molecular targets. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methoxy group enhances its solubility and stability, facilitating its use in various applications .
Comparación Con Compuestos Similares
- Methyl 2-bromo-5-methoxybenzoate
- Methyl 3-bromo-4-methoxybenzoate
- Methyl 3-bromo-2-formyl-5-methoxybenzoate
Comparison: Methyl 3-bromo-5-formyl-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity. Compared to Methyl 2-bromo-5-methoxybenzoate, the formyl group at the 5-position introduces additional reactivity, allowing for more diverse chemical transformations. The presence of the methoxy group enhances its solubility and stability compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H9BrO4 |
|---|---|
Peso molecular |
273.08 g/mol |
Nombre IUPAC |
methyl 3-bromo-5-formyl-2-methoxybenzoate |
InChI |
InChI=1S/C10H9BrO4/c1-14-9-7(10(13)15-2)3-6(5-12)4-8(9)11/h3-5H,1-2H3 |
Clave InChI |
JVTXNKLIUXRNNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1Br)C=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Fluoro-5-[hydroxy(piperidin-3-yl)methyl]benzonitrilehydrochloride](/img/structure/B13546760.png)
![5-tert-butyl3a-ethylhexahydro-1H-thieno[3,4-c]pyrrole-3a,5-dicarboxylate](/img/structure/B13546772.png)


![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)
![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)


![5-{[3-butyl-5-(nitroamino)-1H-1,2,4-triazol-1-yl]methyl}-2-chloropyridine](/img/structure/B13546860.png)
aminehydrochloride](/img/structure/B13546862.png)
